molecular formula C8H16S B14377705 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane CAS No. 90224-05-8

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane

Katalognummer: B14377705
CAS-Nummer: 90224-05-8
Molekulargewicht: 144.28 g/mol
InChI-Schlüssel: RFLQZTAIFDEYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is an organic compound characterized by the presence of a sulfanyl group attached to a butane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane typically involves the reaction of 2-methylprop-1-en-1-yl sulfide with butane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The process is monitored and controlled to ensure consistent quality and efficiency. The use of advanced separation techniques, such as distillation and chromatography, helps in purifying the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted butane derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2-Methyl-1-propen-1-yl)sulfanyl]benzene
  • 2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid

Uniqueness

1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane is unique due to its specific structural configuration and the presence of the sulfanyl group attached to a butane chain. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

90224-05-8

Molekularformel

C8H16S

Molekulargewicht

144.28 g/mol

IUPAC-Name

1-(2-methylprop-1-enylsulfanyl)butane

InChI

InChI=1S/C8H16S/c1-4-5-6-9-7-8(2)3/h7H,4-6H2,1-3H3

InChI-Schlüssel

RFLQZTAIFDEYQA-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.